

Application Note: Strategic Utilization of (2-Bromophenyl) 2-methylpropanoate in Drug Discovery

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Compound of Interest

Compound Name:	(2-Bromophenyl) 2-methylpropanoate
CAS No.:	106141-06-4
Cat. No.:	B176650

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Executive Summary

(2-Bromophenyl) 2-methylpropanoate (CAS: 177748-63-9) represents a high-value "linchpin" intermediate in medicinal chemistry. Its utility stems from its orthogonal reactivity: it possesses an electrophilic ester moiety and a nucleophilic-ready aryl bromide (via metal-halogen exchange). This duality allows it to serve as a precursor for anionic Fries rearrangements, Pd-catalyzed cross-couplings, and heterocyclic annulations.

This guide outlines the specific protocols for transforming this intermediate into 2-isopropylbenzofurans, 4-hydroxycoumarins, and functionalized biaryls, scaffolds ubiquitous in antiarrhythmic (e.g., Amiodarone analogues) and antimicrobial pharmacophores.

Technical Profile & Strategic Reactivity

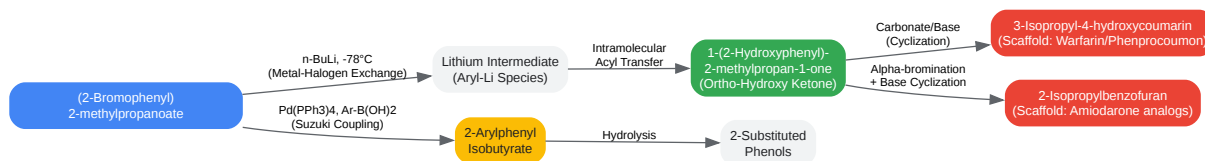
The Molecule

- IUPAC Name: **(2-Bromophenyl) 2-methylpropanoate**^[1]

- Functional Analysis:
 - Site A (Aryl Bromide): amenable to Suzuki-Miyaura, Buchwald-Hartwig, and Lithium-Halogen exchange.
 - Site B (Ester Carbonyl): Acts as an internal electrophile during anionic migration or a masking group for the phenol.
 - Site C (Isopropyl Group): Provides steric bulk, increasing metabolic stability (preventing rapid oxidation) in final drug candidates.

Divergent Synthesis Pathways

The following flowchart illustrates the three primary modules for utilizing this intermediate.



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Figure 1: Divergent synthetic utility of **(2-Bromophenyl) 2-methylpropanoate**. The "Anionic Fries" pathway (Top) is the most atom-economical route to ortho-hydroxy ketones.

Detailed Protocols

Module A: The Anionic Fries Rearrangement

Objective: Synthesis of 1-(2-hydroxyphenyl)-2-methylpropan-1-one. Mechanism: Lithium-halogen exchange generates an aryl lithium species which attacks the ester carbonyl intramolecularly. This is superior to Friedel-Crafts acylation as it is regioselective (ortho only) and requires no Lewis acid cleanup.

Protocol:

- Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a nitrogen inlet, temperature probe, and addition funnel.
- Solvent: Add **(2-Bromophenyl) 2-methylpropanoate** (10.0 mmol) and anhydrous THF (50 mL). Cool to -78 °C (dry ice/acetone bath).
 - Critical Parameter: THF must be distilled or from a solvent purification system (water < 50 ppm). Moisture kills the aryl-lithium intermediate.
- Lithiation: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes. Maintain internal temperature below -70 °C.
 - Observation: Solution may turn slight yellow.
- Rearrangement: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0 °C over 2 hours.
 - Mechanism Note: The warming step drives the collapse of the tetrahedral intermediate to the ketone.
- Quench: Quench with saturated aqueous NH₄Cl (20 mL).
- Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
- Purification: Flash chromatography (Hexanes/EtOAc 9:1).
 - Expected Yield: 85-92%.
 - Data: Product is a pale yellow oil. ¹H NMR shows a characteristic phenolic OH (singlet, ~12 ppm, H-bonded to ketone).

Module B: Chemoselective Suzuki-Miyaura Coupling

Objective: Coupling the aryl bromide while preserving the labile ester group. Challenge: Standard Suzuki conditions (aqueous Na₂CO₃, heat) often hydrolyze the ester. Solution: Use of anhydrous base (K₃PO₄) or weak base (KF) conditions.

Protocol:

- Reagents: Combine **(2-Bromophenyl) 2-methylpropanoate** (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and K₃PO₄ (2.0 equiv) in a reaction vial.
- Solvent: Add 1,4-Dioxane (degassed).
- Reaction: Heat to 90 °C under Nitrogen for 12 hours.
 - Note: Do not add water. The solubility of K₃PO₄ in hot dioxane is sufficient for the reaction.
- Workup: Filter through a Celite pad to remove inorganic salts and Palladium black. Concentrate and purify via column chromatography.

Data Summary & Troubleshooting

Parameter	Anionic Fries (Module A)	Suzuki Coupling (Module B)
Key Reagent	n-BuLi / THF	Pd(0) / Anhydrous K ₃ PO ₄
Temp Range	-78 °C to 0 °C	80 °C - 100 °C
Major Side Product	Polymerization (if warmed too fast)	Hydrolyzed Phenol (if wet)
Critical Control	Moisture exclusion	Oxygen exclusion
Scale-up Risk	Exotherm upon BuLi addition	Pd removal (residual metal)

Troubleshooting Guide

- Problem: Low yield in Anionic Fries (Recovery of phenol).
 - Cause: Moisture in THF protonated the Aryl-Li intermediate before rearrangement.
 - Fix: Titrate n-BuLi before use; re-distill THF over Sodium/Benzophenone.
- Problem: Ester hydrolysis during Suzuki coupling.
 - Cause: Wet boronic acids or hygroscopic base.

- Fix: Azeotrope boronic acids with toluene before use; switch to Pd(dppf)Cl₂ / KOAc in DMSO (mild conditions).

References

- Anionic Fries Rearrangement Mechanism
 - Title: "The Anionic Fries Rearrangement: A Convenient Route to ortho-Hydroxyaryl Ketones."
 - Source: Chemical Reviews, 105(11), 3911–3942.
 - URL: [\[Link\]](#)
- Benzofuran Synthesis from o-Acyl Phenols
 - Title: "Synthesis of benzofurans via intramolecular cycliz"
 - Source: Journal of Organic Chemistry, 75(15), 5340-5342.
 - URL: [\[Link\]](#)
- Palladium-Catalyzed Cross-Coupling of Esters
 - Title: "Palladium-Catalyzed Cross-Coupling Reactions of Esters."
 - Source: Nobel Prize in Chemistry 2010 - Scientific Background. [\[2\]](#)
 - URL: [\[Link\]](#)
- Handling Organolithiums
 - Title: "A Protocol for Safe Lithiation Reactions Using Organolithium Reagents."
 - Source: Journal of Visualized Experiments (JoVE).
 - URL: [\[Link\]](#)

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Sources

- [1. 177748-63-9|Methyl 2-\(2-bromophenyl\)-2-methylpropanoate|BLD Pharm \[bldpharm.com\]](#)
- [2. nobelprize.org \[nobelprize.org\]](#)
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